molecular formula C20H23NO6S B2896333 (E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid CAS No. 327093-72-1

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid

Cat. No.: B2896333
CAS No.: 327093-72-1
M. Wt: 405.47
InChI Key: JAVDWKUOYKUUQF-VQHVLOKHSA-N
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Description

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a sulfamoyl group, a dimethoxyphenethyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 3,4-dimethoxyphenethylamine to form the corresponding sulfamoyl chloride.

    Coupling Reaction: The sulfamoyl chloride is then reacted with 4-methylphenylacetic acid under basic conditions to form the intermediate product.

    Aldol Condensation: The final step involves an aldol condensation reaction with acrylic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    (E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)butanoic acid: Contains a butanoic acid group.

Uniqueness

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-[3-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-4-methylphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6S/c1-14-4-5-15(7-9-20(22)23)13-19(14)28(24,25)21-11-10-16-6-8-17(26-2)18(12-16)27-3/h4-9,12-13,21H,10-11H2,1-3H3,(H,22,23)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVDWKUOYKUUQF-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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